molecular formula C10H16ClN3O2 B13531367 Methyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanoate

Methyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanoate

Cat. No.: B13531367
M. Wt: 245.70 g/mol
InChI Key: FURRTACFLVLYCH-UHFFFAOYSA-N
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Description

Methyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanoate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chlorine atom and an ethylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanoate typically involves the reaction of 4-chloro-1H-pyrazole with ethylamine and methyl 4-bromobutanoate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.

    Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chloro-1h-pyrazol-1-yl)butanoate
  • Ethyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanoate
  • Methyl 4-(4-bromo-1h-pyrazol-1-yl)-2-(ethylamino)butanoate

Uniqueness

Methyl 4-(4-chloro-1h-pyrazol-1-yl)-2-(ethylamino)butanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

methyl 4-(4-chloropyrazol-1-yl)-2-(ethylamino)butanoate

InChI

InChI=1S/C10H16ClN3O2/c1-3-12-9(10(15)16-2)4-5-14-7-8(11)6-13-14/h6-7,9,12H,3-5H2,1-2H3

InChI Key

FURRTACFLVLYCH-UHFFFAOYSA-N

Canonical SMILES

CCNC(CCN1C=C(C=N1)Cl)C(=O)OC

Origin of Product

United States

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